2-Aminooxazole-4-carbonitrile
Overview
Description
2-Aminooxazole-4-carbonitrile is a heterocyclic organic compound belonging to the class of oxazoles. It features a five-membered ring structure containing one oxygen and two nitrogen atoms. This compound is notable for its primary amine group, which can participate in various chemical reactions, making it a versatile building block in organic synthesis .
Biochemical Analysis
Biochemical Properties
2-Aminooxazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with enzymes such as acetyl coenzyme A carboxylase and 3-oxoacyl-[acyl carrier protein] synthase II, which are involved in fatty acid biosynthesis . These interactions are crucial for its antimicrobial properties, as they inhibit the synthesis of essential fatty acids in bacterial cells . Additionally, this compound can form covalent bonds with proteins, enhancing its stability and efficacy in biochemical reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting the growth of bacterial cells, particularly Mycobacterium tuberculosis . This compound also impacts cell signaling pathways and gene expression by interfering with the synthesis of essential biomolecules, leading to the disruption of cellular metabolism . In mammalian cells, this compound can induce apoptosis by activating specific signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. It inhibits enzyme activity by forming covalent bonds with the active sites of enzymes such as acetyl coenzyme A carboxylase . This inhibition leads to a decrease in the synthesis of fatty acids, which are essential for bacterial cell membrane integrity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that this compound can maintain its antimicrobial activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In in vitro studies, the compound has been observed to have sustained effects on cellular function, including prolonged inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential . Toxicological studies have highlighted the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid biosynthesis and nucleotide synthesis . It interacts with enzymes such as acetyl coenzyme A carboxylase and 3-oxoacyl-[acyl carrier protein] synthase II, which are critical for the production of fatty acids . The compound also affects metabolic flux by altering the levels of key metabolites, leading to disruptions in cellular metabolism . These interactions highlight the compound’s potential as a metabolic inhibitor in antimicrobial therapy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability . Studies have shown that this compound can accumulate in specific cellular compartments, enhancing its efficacy in targeting bacterial cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can disrupt energy production and induce apoptosis . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminooxazole-4-carbonitrile can be synthesized through the reaction of 2-oxazole-4-carbonitrile with ammonia. The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Aminooxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Protonation: The primary amine group can be protonated under acidic conditions.
Acylation: The amine group can react with acyl chlorides to form amides.
Alkylation: The amine group can be alkylated using alkyl halides.
Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Protonation: Typically involves the use of strong acids such as hydrochloric acid.
Acylation: Acyl chlorides or anhydrides are commonly used reagents.
Alkylation: Alkyl halides in the presence of a base like sodium hydride.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups can be introduced under suitable conditions.
Major Products Formed
Amides: Formed from acylation reactions.
Alkylated Amines: Resulting from alkylation reactions.
Substituted Oxazoles: Products of electrophilic substitution reactions.
Scientific Research Applications
2-Aminooxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Aminooxazole-4-carbonitrile involves its ability to interact with various molecular targets through its primary amine group. This interaction can lead to the formation of stable complexes with enzymes or receptors, thereby modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: Shares the oxazole ring structure but lacks the carbonitrile group.
2-Aminothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
2-Amino-4H-pyran-3-carbonitrile: Features a different heterocyclic ring structure with similar functional groups.
Uniqueness
2-Aminooxazole-4-carbonitrile is unique due to its combination of the oxazole ring and the carbonitrile group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals .
Properties
IUPAC Name |
2-amino-1,3-oxazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSAKSTBAYJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-27-9 | |
Record name | 2-aminooxazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-Aminooxazole-4-carbonitrile as described in the research?
A1: The research outlines a novel synthetic route for producing 2-Aminooxazole-4-carbonitriles. [] This method involves a side reaction discovered during the attempted conversion of 4-isoxazolylthioureas into their corresponding carbodiimides. [] By manipulating reaction conditions, researchers could favor the production of either the carbodiimides or the 2-Aminooxazole-4-carbonitriles. [] This discovery presents a new pathway for synthesizing these specific oxazole derivatives.
Q2: What influences the yield of this compound in this specific synthesis method?
A2: The yield of this compound is directly linked to the stability of the N=C=N bond within the carbodiimide intermediate. [] Factors impacting this stability include steric hindrance (the physical arrangement of atoms in the molecule) and electron density around the N=C=N bond. [] By understanding these factors, researchers can adjust reaction conditions to optimize the production of the desired this compound.
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